molecular formula C6H11BrO2 B8389110 6-Bromo-1-hydroxy-2-hexanone

6-Bromo-1-hydroxy-2-hexanone

Cat. No.: B8389110
M. Wt: 195.05 g/mol
InChI Key: RPFZSKHLVSVCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-hydroxy-2-hexanone is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

6-bromo-1-hydroxyhexan-2-one

InChI

InChI=1S/C6H11BrO2/c7-4-2-1-3-6(9)5-8/h8H,1-5H2

InChI Key

RPFZSKHLVSVCGR-UHFFFAOYSA-N

Canonical SMILES

C(CCBr)CC(=O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 191.4 g of tris-trimethylsilyloxyethylene (Example 267) containing 15 drops of stannic tetrachloride under argon with stirring at 10° C. is added 87 g of 5-bromopentanoyl chloride (Example 274) dropwise. After one-half of the acid chloride added, the mixture is stirred until an exotherm ensues. The remaining acid chloride is added dropwise maintaining the reaction exotherm at 65° C. The mixture is then stirred for 2.5 hours. The mixture is slowly poured into a stirred mixture of 100 ml of 0.6 N hydrochloric acid and 200 ml of tetrahydrofuran. The mixture is stirred for 30 minutes and poured into brine. Th mixture is extracted with ether. The ether solution is washed with saturated sodium bicarbonate and dried over magnesium sulfate. The solvent is removed. The residue is mixed with petrolium ether and cooled in dry-ice-acetone to induce crystallization. The petrolium ether is decanted and the solid is dried at reduced pressure to give 64.72 g of the title compound.
[Compound]
Name
tris-trimethylsilyloxyethylene
Quantity
191.4 g
Type
reactant
Reaction Step One
[Compound]
Name
stannic tetrachloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.